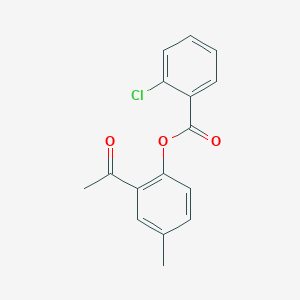

2-Acetyl-4-methylphenyl 2-chlorobenzoate

Description

2-Acetyl-4-methylphenyl 2-chlorobenzoate is an aromatic ester featuring a 2-chlorobenzoate group esterified to a substituted phenyl ring containing acetyl and methyl substituents. Its molecular formula is C₁₅H₁₁ClO₃, with a molecular weight of 274.70 g/mol (monoisotopic mass: 274.039672) .

Properties

Molecular Formula |

C16H13ClO3 |

|---|---|

Molecular Weight |

288.72 g/mol |

IUPAC Name |

(2-acetyl-4-methylphenyl) 2-chlorobenzoate |

InChI |

InChI=1S/C16H13ClO3/c1-10-7-8-15(13(9-10)11(2)18)20-16(19)12-5-3-4-6-14(12)17/h3-9H,1-2H3 |

InChI Key |

LTJHZYVICGBVOO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Acetylphenyl 4-chlorobenzoate

A key structural analog is 2-Acetylphenyl 4-chlorobenzoate (CAS: 84634-62-8), which differs in the position of the chlorine substituent on the benzoate ring (para vs. ortho) . Despite sharing the same molecular formula (C₁₅H₁₁ClO₃ ), the positional isomerism leads to distinct properties:

- Reactivity : The ortho-chloro group in the target compound may enhance steric hindrance and reduce ester hydrolysis rates compared to the para isomer.

- Biological Activity: Metal complexes of 2-chlorobenzoate derivatives (e.g., Co(II) and Zn(II) with 3-cyanopyridine) demonstrate antimicrobial properties, suggesting that the target compound’s substituent positions could modulate its coordination chemistry and bioactivity .

Simpler Ester Derivatives: Methyl 2-Chlorobenzoate

Methyl 2-chlorobenzoate (C₈H₇ClO₂ ) is a simpler ester derivative lacking the acetyl and methylphenyl groups. Key differences include:

- Molecular Weight : 170.59 g/mol vs. 274.70 g/mol for the target compound.

- Applications: Methyl esters are widely used as intermediates in pharmaceuticals and agrochemicals, whereas bulkier aromatic esters like 2-Acetyl-4-methylphenyl 2-chlorobenzoate may serve as monomers for polymers or ligands in metal-organic frameworks .

- Environmental Persistence : Microbial degradation studies indicate that 2-chlorobenzoate (2-CB) is less readily utilized by bacteria compared to 3-chlorobenzoate (3-CB), implying that ester derivatives like the target compound may exhibit similar recalcitrance .

Halogen-Substituted Analogues: Methyl 4-Chloro-2-fluorobenzoate

Methyl 4-chloro-2-fluorobenzoate (C₈H₆ClFO₂ ) introduces fluorine at the ortho position. Comparisons include:

- Electrophilicity : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions.

- Thermal Stability : Fluorinated esters generally exhibit higher thermal stability, which may be advantageous in high-temperature polymer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.